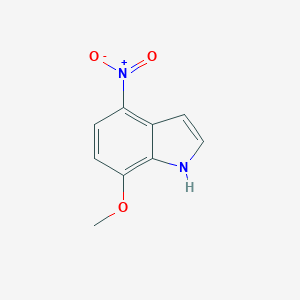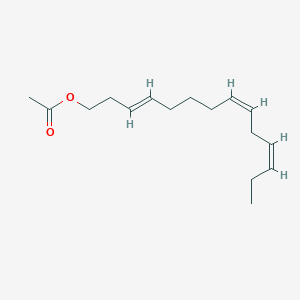
(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate
Overview
Description
“(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate” is a compound found in the pheromones . It is a major sex pheromone component of the tomato pest .
Synthesis Analysis
The synthesis of “(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate” has been achieved through various methods. One efficient synthesis method involved the stereoselective formation of the 8Z-double bond by a Wittig reaction and the 3E-double bond by a modified Knoevenagel condensation . Another method involved a microscale, random reduction .Molecular Structure Analysis
The molecular formula of “(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate” is C16H26O2 . The molecular weight is 250.38 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate” include a Wittig reaction and a modified Knoevenagel condensation . These reactions are crucial for the stereoselective formation of the 8Z and 3E double bonds .Scientific Research Applications
Pest Control in Agriculture
This compound is identified as a major sex attractant released by Scrobipalpuloides absoluta , a significant pest that affects tomato crops. The identification of this compound as a pheromone can be crucial for developing pest control strategies that are environmentally friendly and target specific pests without affecting other organisms .
Pheromone Research
The compound has been unambiguously identified as the pheromone (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate. This discovery is significant for understanding the chemical communication and mating behaviors of Scrobipalpuloides absoluta and can lead to advancements in pheromone-based pest management techniques .
Mechanism of Action
Target of Action
The primary target of the compound (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is the male South American tomato pinworm, scientifically known as Scrobipalpuloides absoluta . This compound acts as a sex pheromone, attracting these insects .
Mode of Action
The compound interacts with the olfactory receptors of the male South American tomato pinworms . These insects are attracted to the scent of the compound, leading them towards the source of the pheromone
Biochemical Pathways
It is known that the compound interacts with the olfactory system of the insects, triggering a behavioral response . The downstream effects of this interaction likely involve neural signaling pathways that lead to changes in the insect’s behavior, directing it towards the source of the pheromone .
Result of Action
The primary result of the action of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is the attraction of male South American tomato pinworms . This can be used to lure these pests away from crops, reducing the intensity of pest damage and thereby improving crop yields .
properties
IUPAC Name |
[(3E,8Z,11Z)-tetradeca-3,8,11-trienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJPNQEVWTZSJ-XBZOLNABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCC=CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CCC/C=C/CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700624 | |
| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate | |
CAS RN |
163041-94-9 | |
| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163041949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECA-3,8,11-TRIENYL ACETATE, (3E,8Z,11Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CQR9SPA87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry in (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate for its biological activity?
A1: While the provided research doesn't directly investigate the interaction with its target, it highlights the importance of specific stereochemistry. The synthesis methods described prioritize producing the (3E,8Z,11Z)-isomer, indicating that this specific configuration is crucial for the pheromone's activity in Scrobipalpuloides absoluta, a related pest [, , ]. Variations in stereochemistry at the double bond positions (3, 8, and 11) likely impact the molecule's binding affinity to receptors in the insect's antennae, affecting its ability to elicit a response.
Q2: Can you describe a key chemical reaction used in synthesizing (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate?
A2: One of the key reactions employed in the synthesis is the Titanium(II)-mediated Z-reduction of alkynes [, , ]. This method allows for the stereo- and regio-specific reduction of various types of alkynes (isolated, conjugated, and methylene-skipped) to the corresponding Z-alkenes. This reaction is particularly important in achieving the specific Z configuration at the double bonds within the (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate molecule.
Q3: Has the synthesis of deuterium-labeled versions of similar compounds been explored? What is its significance?
A3: Yes, the research describes the synthesis of deuterium-labeled linolenic and oleic acids using a modified Titanium(II)-mediated reduction method []. By using deuterium oxide (D2O) instead of water (H2O) in the final step, researchers achieved regio- and stereo-specific Z-dideuteration of alkynes. This technique could potentially be applied to synthesize a deuterium-labeled version of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate. Deuterium-labeled compounds are valuable tools in chemical and biological research, serving as internal standards for mass spectrometry and facilitating mechanistic studies on reaction pathways and metabolic processes.
Q4: What are the potential applications of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate beyond basic research?
A4: Considering its role as a pheromone, (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate holds potential for developing environmentally friendly pest control strategies against Tuta absoluta [, ]. This could involve using the pheromone in traps to monitor pest populations, disrupt mating, or even mass-trapping to reduce infestations. This approach offers a more targeted and sustainable alternative to broad-spectrum insecticides, minimizing harm to beneficial insects and reducing environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



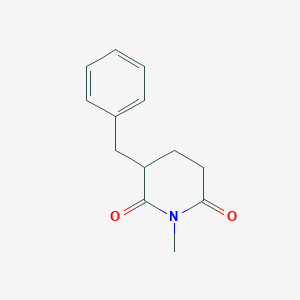
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
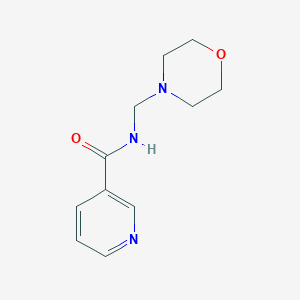
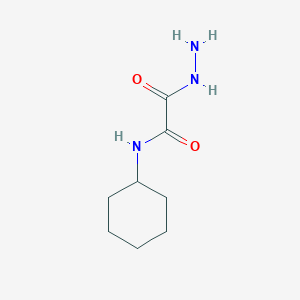

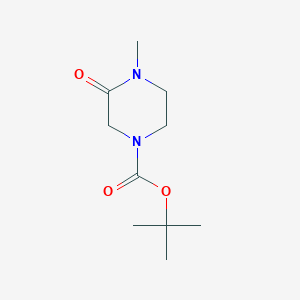


![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)


